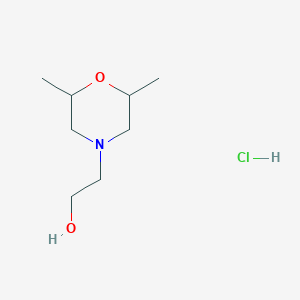

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride

Description

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a morpholine derivative characterized by a hydroxyl-functionalized ethyl chain attached to a 2,6-dimethyl-substituted morpholine ring, with a hydrochloride salt form. The hydrochloride salt enhances its solubility and stability, making it suitable for industrial and research applications .

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXGUJSKYSOJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethylation via Mannich Reaction

A widely used method involves the Mannich reaction, where 2,6-dimethylmorpholine is reacted with formaldehyde and an appropriate ethan-1-ol precursor under reflux conditions to introduce the aminoalkyl side chain.

- Reaction Conditions:

- Reflux temperature for approximately 7–11 hours

- Solvents: ethanol or methanol

- Reagents: formaldehyde solution (typically 37%), 2,6-dimethylmorpholine

- Outcome: Formation of the 2-(2,6-dimethylmorpholin-4-yl)ethan-1-ol intermediate

- References: This method is supported by studies involving aminoalkylation of phenolic compounds using 2,6-dimethylmorpholine and formaldehyde, yielding high purity products after chromatographic purification.

Reduction of Nitro-Substituted Precursors

Another approach involves the synthesis of nitro-substituted intermediates followed by catalytic hydrogenation to yield the corresponding amino alcohol derivatives.

- Reaction Conditions:

- Use of Pd/C catalyst under hydrogen atmosphere

- Solvents: methanol or ethanol

- Reaction times vary depending on scale (hours)

- Notes: Careful control of hydrogenation conditions avoids over-reduction or side reactions.

- References: Similar hydrogenation steps have been reported in the synthesis of related morpholine derivatives.

Nucleophilic Substitution and Alkylation

The morpholine nitrogen can be alkylated by reacting 2,6-dimethylmorpholine with haloalkanes such as 2-bromoethanol or its derivatives, followed by purification and salt formation.

- Reaction Conditions:

- Base: potassium carbonate or similar

- Solvent: ethanol or aqueous ethanol

- Temperature: mild heating or reflux

- Outcome: Formation of the desired amino alcohol intermediate

- References: This method is consistent with standard alkylation procedures for morpholine derivatives.

Hydrochloride Salt Formation

The free base 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is converted into its hydrochloride salt to enhance stability and facilitate isolation.

- Procedure:

- Treatment with hydrochloric acid in ethanol or other suitable solvents

- Recrystallization from solvents such as acetonitrile or ethanol-water mixtures

- Yield: High purity hydrochloride salts are obtained, often exceeding 70% yield

- References: Salt formation and crystallization protocols are standard and reported in multiple studies.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Isomerism: Studies indicate the presence of cis and trans isomers in 2,6-dimethylmorpholine derivatives, which can influence the final compound’s properties.

- Spectroscopic Characterization:

- 1H-NMR and 13C-NMR: Used to confirm structure and purity, with characteristic chemical shifts for methyl groups and morpholine ring protons.

- FTIR: Shows disappearance of phenolic OH and NH bands upon aminoalkylation, with aliphatic CH stretching bands around 2823–2972 cm⁻¹.

- Mass Spectrometry: High-resolution mass spectra confirm molecular ion peaks consistent with the expected molecular formula.

- Yields: Typical yields for the aminoalkylation and salt formation steps range from 65% to 85%, depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Organic Synthesis : The compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various chemical intermediates and can participate in several types of reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of a variety of products, making it a versatile tool in synthetic organic chemistry .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts alcohols to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Converts compounds to alcohols or amines | Lithium aluminum hydride |

| Nucleophilic Substitution | Hydroxyl group replaced by other functional groups | Halides |

Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Antiviral Potential : The compound has also been investigated for its antiviral properties. It has been identified as a candidate for inhibiting key viral targets involved in the entry of viruses like dengue into host cells. In cell culture studies, it demonstrated a dose-dependent reduction in viral replication, suggesting its potential as a therapeutic agent against viral infections .

Medicinal Chemistry Applications

Drug Development : The compound is explored for its potential therapeutic applications in drug development. Its unique morpholine structure contributes to its reactivity and biological interactions, making it a candidate for the synthesis of new drugs targeting various diseases. Studies have focused on its mechanism of action involving interactions with specific molecular targets and pathways .

Industrial Applications

Chemical Production : In industrial settings, this compound is utilized in the production of various industrial chemicals and materials. Its properties make it suitable for applications in formulations requiring specific chemical reactivity or stability .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound demonstrated that it inhibited the growth of multiple bacterial strains effectively. The study highlighted its potential as an alternative to traditional antibiotics in treating bacterial infections.

- Antiviral Activity Investigation : Research focusing on the antiviral activity of this compound revealed its ability to inhibit viral replication in cell cultures. The findings suggest that it could be developed into a therapeutic agent against specific viral infections.

- Synthesis Optimization Study : An industrial case study optimized the synthesis process of this compound using continuous flow reactors to enhance yield and purity. This approach demonstrated the feasibility of scaling up production while maintaining high-quality standards.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The compound’s key differentiator lies in its hydroxyl group and dimethyl-substituted morpholine core. Below is a comparison with analogous compounds:

Table 1: Structural and Molecular Comparison

*Estimated molecular weight based on formula.

Pharmacological and Physicochemical Implications

- Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to its free base form . In contrast, the dihydrochloride salt of 1,3-Bis[(1-methylethyl)amino]propan-2-ol offers even higher solubility but may exhibit different pharmacokinetics due to additional ionic interactions .

- Reactivity : Aldehyde-containing analogs like 4-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde HCl are more reactive due to the aldehyde group, making them intermediates for further synthesis, unlike the hydroxyl-terminated target compound .

- Biological Activity : The sulfonyl group in 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine HCl may enhance binding affinity to sulfhydryl-containing biological targets, whereas the hydroxyl group in the target compound could favor hydrogen bonding in drug-receptor interactions .

Research Findings and Key Observations

- Comparative Bioactivity : Compounds with sulfonyl or amine groups (e.g., EN300-39920404) show divergent bioactivity profiles in preliminary assays, emphasizing the role of functional groups in target specificity .

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial, antiviral, and cytotoxic properties, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This compound is characterized by its morpholine structure, which contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, it showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antiviral Activity

The compound has also been investigated for its antiviral potential. It has been identified as a candidate for inhibiting key viral targets such as AAK1 (AP2-associated kinase 1), which is crucial in the entry of viruses like dengue into host cells. In cell culture studies, this compound demonstrated a dose-dependent reduction in viral replication, indicating its potential as a therapeutic agent against viral infections .

Cytotoxicity

Cytotoxicity evaluations have revealed that this compound exhibits moderate to high cytotoxic activity against various cancer cell lines. For instance, it was found to have an IC50 value in the range of 29.80–1704.23 µM against HeLa cells, suggesting a promising avenue for further development in cancer therapeutics . The selectivity index (SI) for many derivatives remains low (<1–1.96), indicating the need for optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study 1 | HeLa | 40.65 | Comparable to cisplatin |

| Study 2 | MCF7 | 7.86 | High cytotoxicity observed |

| Study 3 | Staphylococcus aureus | MIC: 15 µg/mL | Effective against resistant strains |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Its action may include modulation of enzyme activities and receptor interactions that are critical for microbial growth and viral replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,6-dimethylmorpholine with ethylene oxide under acidic conditions, followed by HCl neutralization. Efficiency is evaluated by yield optimization (via GC/MS or HPLC purity checks ), reaction time, and scalability. Comparative analysis of solvent systems (e.g., aqueous vs. anhydrous) and catalysts (e.g., Pd/C for hydrogenation) should be documented using kinetic studies .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use H/C NMR to confirm morpholine ring substitution patterns and alcohol proton integration. FT-IR can validate hydroxyl and amine hydrochloride peaks (~3200–3500 cm). Conflicting data (e.g., unexpected splitting in NMR) should be addressed via variable-temperature NMR or 2D-COSY/HMQC to resolve conformational dynamics . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Perform pH-solubility profiling (e.g., shake-flask method) in buffered solutions (pH 1–10). Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The hydrochloride form enhances aqueous solubility but may hydrolyze under alkaline conditions; use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments to study the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict electron density distributions, identifying reactive sites (e.g., morpholine nitrogen or hydroxyl oxygen). Compare computed transition states with experimental kinetics (e.g., in Pd-catalyzed cross-coupling reactions). Validate using isotopic labeling (O or N) to trace mechanistic pathways .

Q. What experimental strategies resolve contradictions between theoretical and observed regioselectivity in derivatization reactions?

- Methodological Answer : When theoretical models (e.g., Frontier Molecular Orbital theory) disagree with observed regioselectivity, conduct competitive experiments with isotopic or fluorinated analogs. Use F NMR or X-ray crystallography to confirm intermediate structures. Statistical design (e.g., factorial analysis) isolates variables like steric hindrance vs. electronic effects .

Q. How can advanced separation techniques improve the purification of stereoisomers or byproducts generated during synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For polar byproducts, employ ion-pair chromatography (e.g., heptafluorobutyric acid as an ion-pair reagent). Optimize gradients using Design of Experiments (DoE) to balance resolution and run time .

Q. What in vitro assays are suitable for probing the compound’s biological interactions, and how should false positives be mitigated?

- Methodological Answer : Use surface plasmon resonance (SPR) for binding affinity studies with target proteins (e.g., GPCRs). Counter false positives via orthogonal assays: fluorescence polarization for competition studies and cellular thermal shift assays (CETSA) to confirm target engagement. Include negative controls (e.g., scrambled peptides) and statistical validation (p < 0.01) .

Data Analysis and Experimental Design

Q. How should researchers statistically validate reproducibility in synthetic yield across multiple batches?

- Methodological Answer : Apply ANOVA to compare yields from ≥3 independent batches. Use Tukey’s HSD post-hoc test to identify outliers. Report confidence intervals (95%) and RSD values. Document raw data (e.g., lab notebooks) and environmental variables (humidity, reagent lot numbers) .

Q. What protocols ensure robust structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Design a congeneric series with systematic substitutions (e.g., alkyl chain length, halogenation). Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity. Validate models via leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.